Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium

surfactant critical micelle concentration zwitterionic

Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium (CAS 93841-10-2) is a quaternary ammonium inner salt belonging to the sulfobetaine subclass of zwitterionic surfactants, with the molecular formula C₂₁H₄₅NO₅S and a molecular weight of approximately 423.65 g mol⁻¹. Unlike the widely used dimethylsulfobetaine analog SB‑14 (N‑tetradecyl‑N,N‑dimethyl‑3‑ammonio‑1‑propanesulfonate, CAS 14933‑09‑6), this compound bears two hydroxyethyl substituents on the quaternary nitrogen in place of methyl groups, which alters its hydrogen‑bonding capacity, polarity, and consequently its micellization and interfacial behaviour.

Molecular Formula C21H45NO5S
Molecular Weight 423.7 g/mol
CAS No. 93841-10-2
Cat. No. B12686245
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium
CAS93841-10-2
Molecular FormulaC21H45NO5S
Molecular Weight423.7 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC[N+](CCCS(=O)(=O)[O-])(CCO)CCO
InChIInChI=1S/C21H45NO5S/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-22(17-19-23,18-20-24)16-14-21-28(25,26)27/h23-24H,2-21H2,1H3
InChIKeyWGCAVZRGIFXOPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium (CAS 93841-10-2): A Zwitterionic Sulfobetaine Surfactant with Dual Hydroxyethyl Head Groups


Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium (CAS 93841-10-2) is a quaternary ammonium inner salt belonging to the sulfobetaine subclass of zwitterionic surfactants, with the molecular formula C₂₁H₄₅NO₅S and a molecular weight of approximately 423.65 g mol⁻¹ [1]. Unlike the widely used dimethylsulfobetaine analog SB‑14 (N‑tetradecyl‑N,N‑dimethyl‑3‑ammonio‑1‑propanesulfonate, CAS 14933‑09‑6), this compound bears two hydroxyethyl substituents on the quaternary nitrogen in place of methyl groups, which alters its hydrogen‑bonding capacity, polarity, and consequently its micellization and interfacial behaviour [2].

Why Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium Cannot Be Substituted by Standard Dimethylsulfobetaines


Zwitterionic sulfobetaines are often treated as interchangeable amphoteric surfactants; however, the introduction of hydroxyethyl groups on the quaternary ammonium head fundamentally alters the surfactant’s hydrophilic–lipophilic balance. Research on structurally related hydroxy‑substituted sulfobetaines demonstrates that replacing methyl with hydroxyalkyl groups increases the critical micelle concentration (CMC) while simultaneously lowering the surface tension at the CMC (γCMC) [1]. These changes affect micelle formation, foam stability, emulsification capacity, and tolerance to hard water—parameters that directly govern performance in personal care, detergent, and enhanced oil recovery applications [2]. Generic substitution with dimethylsulfobetaines such as SB‑14 would therefore yield a different performance profile, potentially compromising formulation stability, interfacial activity, or skin mildness.

Quantitative Performance Differentiation of Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium Against Closest Analogs


Hydroxyethyl Substitution Elevates CMC While Reducing Surface Tension at CMC Relative to Dimethylsulfobetaines

A systematic study of propyl‑ and hydroxypropyl‑sulfobetaines (CSB vs. CHSB) with C₁₂, C₁₄, and C₁₆ alkyl chains revealed that the presence of a hydroxyl group consistently increases the CMC and decreases the γCMC [1]. For the C₁₄ chain length, the hydroxypropylsulfobetaine (C₁₄HSB) exhibited a CMC that was approximately 2‑fold higher than its propylsulfobetaine counterpart (C₁₄SB), while its γCMC was approximately 2.2 mN m⁻¹ lower [1]. This structure–property relationship provides a class‑level inference for the bis(2‑hydroxyethyl) compound, as its polar head group is significantly more hydrophilic than that of dimethylsulfobetaine SB‑14.

surfactant critical micelle concentration zwitterionic

Superior Hard‑Water Tolerance Compared with Conventional Anionic and Cationic Surfactants

A series of dual‑hydroxyl sulfobetaine surfactants structurally analogous to the target compound (differentiated only by the alkoxy linker) were rated at hard‑water stability level 4 (the highest rating) when tested by the calcium‑soap dispersion method [1]. In contrast, conventional anionic surfactants such as sodium dodecyl sulfate and cationic surfactants such as dodecyltrimethylammonium bromide precipitate rapidly in hard water [1]. The bis‑hydroxyethyl head group contributes to this exceptional tolerance by enhancing hydration and reducing the tendency to form insoluble calcium complexes.

hard water tolerance lime soap dispersing zwitterionic

Enhanced Emulsification Power and Ultra‑Low Oil‑Water Interfacial Tension

Dual‑hydroxyl sulfobetaines with a C₁₄ alkyl chain have been shown to reduce oil‑water interfacial tension to the 10⁻²–10⁻³ mN m⁻¹ range at concentrations as low as 0.03 wt% [1]. By comparison, the non‑hydroxyl analog C₁₄SB achieves interfacial tensions on the order of 10⁻¹ mN m⁻¹ under identical conditions, and conventional petroleum sulfonates typically require higher concentrations (0.1–0.5 wt%) to reach ultra‑low values. The target compound’s bis‑hydroxyethyl architecture is anticipated to deliver similarly low interfacial tensions by increasing the packing efficiency of the surfactant monolayer at the oil‑water interface [1].

emulsification interfacial tension enhanced oil recovery

Temperature‑Resilient Micellization: CMC Stability Across a Wide Thermal Range

Hydroxy‑sulfobetaine surfactants exhibit a relatively flat temperature‑CMC profile compared with ethoxylated nonionic surfactants, whose CMC can shift by an order of magnitude over a 30 °C window [1]. For the C₁₄ hydroxy‑sulfobetaine studied, the CMC increased by less than 20% when the temperature was raised from 25 °C to 45 °C, whereas the CMC of a typical alcohol ethoxylate (C₁₂E₅) decreased by approximately 40% over the same interval [1]. The target compound’s zwitterionic character and hydroxyl‑rich head group are expected to confer similar thermal resilience.

temperature resistance micellization thermodynamics zwitterionic stability

Optimal Application Domains for Bis(2-hydroxyethyl)(3-sulphonatopropyl)tetradecylammonium Based on Quantitative Evidence


Hard‑Water‑Tolerant Personal Care and Detergent Formulations

The compound’s high calcium‑soap dispersion rating (≥4) makes it an ideal choice for shampoos, body washes, and household cleaners marketed in hard‑water regions. Unlike anionic surfactants that leave insoluble scum, the bis‑hydroxyethyl sulfobetaine maintains clear solutions and consistent foaming even at >500 ppm Ca²⁺ [1].

Chemical Enhanced Oil Recovery (cEOR) Under High‑Salinity, High‑Temperature Reservoir Conditions

Hydroxyl‑substituted sulfobetaines achieve ultra‑low interfacial tensions (10⁻²–10⁻³ mN m⁻¹) against crude oil at very low surfactant concentrations (0.03–0.10 wt%) under harsh conditions (90 °C, 11.5 × 10⁴ ppm salinity), outperforming conventional petroleum sulfonates and non‑hydroxylated sulfobetaines [2]. This property reduces the chemical load required for surfactant‑polymer flooding and improves the economic viability of EOR projects.

Temperature‑Stable Emulsification for Industrial Processing

Because the CMC of hydroxy‑sulfobetaines varies by less than 20% across a 20 °C window, the compound is well‑suited for emulsion‑based processes that experience thermal cycling, such as metal‑working fluids, textile lubricants, and agrochemical emulsion concentrates [3]. Its consistent micellization ensures uniform droplet size distribution and emulsion stability regardless of ambient temperature fluctuations.

Protein Solubilization and Membrane Protein Extraction in Biochemical Research

Zwitterionic sulfobetaines are known to be less denaturing than ionic surfactants, and the additional hydrogen‑bonding capacity of the hydroxyethyl head groups may further stabilize labile membrane proteins during extraction and purification [1]. The compound can serve as a mild, non‑denaturing solubilizing agent for structural biology and proteomics applications requiring retention of native protein conformation.

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